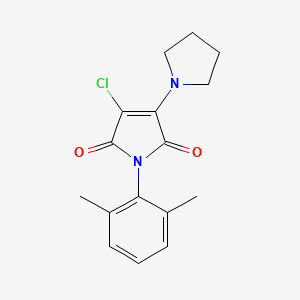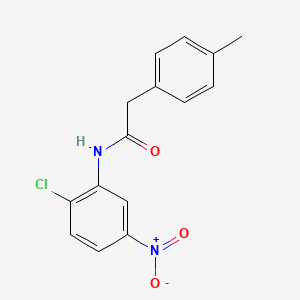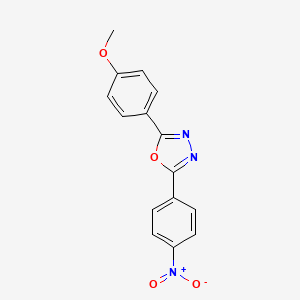![molecular formula C18H16O2 B5877640 [2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
[2-(1-naphthylmethoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-naphthylmethoxy)phenyl]methanol, also known as NMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a white solid that belongs to the class of organic compounds known as phenylmethanols. It has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of [2-(1-naphthylmethoxy)phenyl]methanol is not well understood. However, it has been suggested that [2-(1-naphthylmethoxy)phenyl]methanol may act as a modulator of various cellular signaling pathways. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
[2-(1-naphthylmethoxy)phenyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, [2-(1-naphthylmethoxy)phenyl]methanol has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using [2-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its high purity. [2-(1-naphthylmethoxy)phenyl]methanol is readily available in high purity, which makes it ideal for use in various types of experiments. Additionally, [2-(1-naphthylmethoxy)phenyl]methanol is relatively stable and can be stored for long periods of time without degradation. However, one of the major limitations of using [2-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its relatively high cost.
Direcciones Futuras
There are several future directions for research on [2-(1-naphthylmethoxy)phenyl]methanol. One potential direction is the development of new synthetic methods for [2-(1-naphthylmethoxy)phenyl]methanol that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of [2-(1-naphthylmethoxy)phenyl]methanol and its potential applications in various fields, including medicine and materials science.
Conclusion:
In conclusion, [2-(1-naphthylmethoxy)phenyl]methanol is a unique chemical compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. The synthesis of [2-(1-naphthylmethoxy)phenyl]methanol is a complex process that involves several steps, and it has been shown to have a variety of biochemical and physiological effects. While there are several advantages to using [2-(1-naphthylmethoxy)phenyl]methanol in lab experiments, there are also some limitations, including its relatively high cost. However, with further research, [2-(1-naphthylmethoxy)phenyl]methanol has the potential to be a valuable tool in various scientific disciplines.
Métodos De Síntesis
The synthesis of [2-(1-naphthylmethoxy)phenyl]methanol is a complex process that involves several steps. One of the most common methods for synthesizing [2-(1-naphthylmethoxy)phenyl]methanol is the reaction of 2-naphthol with benzyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield [2-(1-naphthylmethoxy)phenyl]methanol. Other methods for synthesizing [2-(1-naphthylmethoxy)phenyl]methanol include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
Aplicaciones Científicas De Investigación
[2-(1-naphthylmethoxy)phenyl]methanol has been extensively studied for its potential applications in scientific research. One of the most notable applications of [2-(1-naphthylmethoxy)phenyl]methanol is in the field of organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propiedades
IUPAC Name |
[2-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-15-7-2-4-11-18(15)20-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTGMFCPSCXYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Naphthalen-1-ylmethoxy)phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)
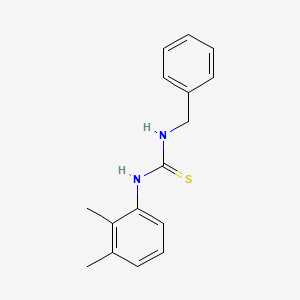
![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
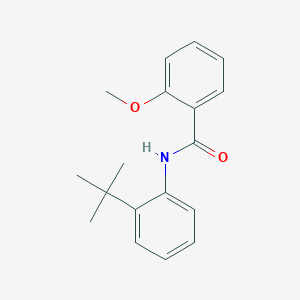
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)
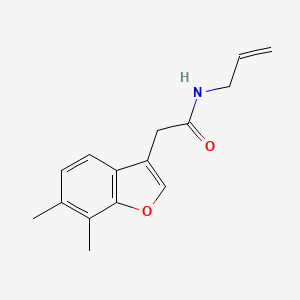
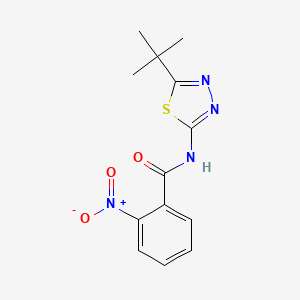
![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
